2,3-Dibromo-4-fluoro-6-methylaniline
Description
2,3-Dibromo-4-fluoro-6-methylaniline is a halogenated aromatic amine with a benzene ring substituted at positions 2 and 3 with bromine atoms, position 4 with fluorine, position 6 with a methyl group, and the amine (-NH₂) group at position 1. This compound belongs to the class of multi-halogenated aniline derivatives, which are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their electronic and steric properties.
Properties
Molecular Formula |
C7H6Br2FN |
|---|---|
Molecular Weight |
282.94 g/mol |
IUPAC Name |
2,3-dibromo-4-fluoro-6-methylaniline |
InChI |
InChI=1S/C7H6Br2FN/c1-3-2-4(10)5(8)6(9)7(3)11/h2H,11H2,1H3 |
InChI Key |
CCINNXIKGJVXQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-fluoro-6-methylaniline typically involves multiple steps. One common method includes the bromination of 4-fluoro-2-methylaniline, followed by further bromination to achieve the desired substitution pattern . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-fluoro-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield quinones .
Scientific Research Applications
2,3-Dibromo-4-fluoro-6-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-fluoro-6-methylaniline involves its interaction with molecular targets through various pathways. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2,3-Dibromo-4-fluoro-6-methylaniline, differing in halogen type, position, or additional functional groups:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Not Available | Br (2,3), F (4), CH₃ (6), NH₂ (1) | C₇H₅Br₂FN | 283.9* |
| 2-Bromo-4-chloro-6-methylaniline | 146948-68-7 | Br (2), Cl (4), CH₃ (6), NH₂ (1) | C₇H₇BrClN | 220.5 |
| 4-Bromo-2-chloro-5-methylaniline | 888485-27-6 | Br (4), Cl (2), CH₃ (5), NH₂ (1) | C₇H₇BrClN | 220.5 |
| 2,3-Difluoro-4-methylaniline | 886503-79-3 | F (2,3), CH₃ (4), NH₂ (1) | C₇H₇F₂N | 143.1 |
| 4-Bromo-2,3-difluoro-6-nitroaniline | 626238-73-1 | Br (4), F (2,3), NO₂ (6), NH₂ (1) | C₆H₃BrF₂N₂O₂ | 265.0 |
Notes:
- *Calculated molecular weight for this compound.
- The nitro derivative (CAS 626238-73-1) replaces the methyl group with a nitro (-NO₂) substituent, significantly altering its electronic properties .
Physicochemical Properties
- Molecular Weight : Bromine contributes substantially to molecular weight. The target compound (283.9 g/mol) is heavier than fluoro- or chloro-analogues (e.g., 143.1 g/mol for 2,3-Difluoro-4-methylaniline) .
- Boiling/Melting Points : Data are scarce, but brominated compounds generally exhibit higher melting points than chloro- or fluoro-derivatives due to increased van der Waals interactions.
Data Tables
See Table 1 in Section 2.1 for structural and molecular comparisons.
Biological Activity
2,3-Dibromo-4-fluoro-6-methylaniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure can significantly influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzene ring with two bromine atoms, one fluorine atom, and a methyl group attached to the aniline nitrogen. This unique substitution pattern affects its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogenated structure allows it to participate in biochemical reactions that may alter enzyme activities, receptor binding affinities, and cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors influencing neurotransmission or hormonal responses.
- Cellular Signaling Modulation : It may alter signaling cascades that regulate cell growth and apoptosis.
Antimicrobial Activity
Research has demonstrated that halogenated anilines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. The following table summarizes findings related to the antimicrobial efficacy of halogenated anilines:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, Staphylococcus aureus | 50 µg/mL |
| 2,4-Dibromo-3-fluoroaniline | Pseudomonas aeruginosa, Bacillus subtilis | 30 µg/mL |
| 5-Bromo-4-fluoro-2-methylaniline | Candida albicans, Aspergillus flavus | 40 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (lung cancer) | 12.5 | Significant reduction in viability |
| HeLa (cervical cancer) | 15.0 | Induction of apoptosis |
| MCF7 (breast cancer) | 20.0 | Cell cycle arrest observed |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) explored the antibacterial properties of several halogenated anilines, including this compound. The compound demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry (2023), researchers evaluated the cytotoxic effects of halogenated anilines on various cancer cell lines. They found that this compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 12.5 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
